1-(2,5-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
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Description
1-(2,5-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a useful research compound. Its molecular formula is C22H27BrN2O2S and its molecular weight is 463.43. The purity is usually 95%.
BenchChem offers high-quality 1-(2,5-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Compounds with structural similarities to the specified chemical have been studied for their synthesis methods, structural characterization, and potential applications. For example, the synthesis of binuclear copper(I) complexes and their characterization through IR, far-IR, UV–Vis, and NMR spectroscopy, alongside single-crystal X-ray diffraction methods, offer insights into the coordination chemistry and potential applications in catalysis or materials science (Cox, Aslanidis, & Karagiannidis, 2000).
Photoluminescence and Sensing Applications
Research on dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks demonstrates the potential of such compounds in luminescence sensing of benzaldehyde-based derivatives, highlighting their use as fluorescence sensors (Shi et al., 2015). This application is significant for developing new materials for chemical sensing and imaging technologies.
Magnetic and Photochromic Properties
The study of multifunctional mononuclear bisthienylethene-cobalt(II) complexes has unveiled their slow magnetic relaxation and photochromic behavior, which are essential for data storage materials and molecular switches (Cao et al., 2015). These findings contribute to the development of multifunctional materials with potential applications in spintronics and photonic devices.
Computational and Spectroscopic Characterization
The reactivity of newly synthesized imidazole derivatives has been explored through spectroscopic characterization and computational studies, providing insights into their electronic structure and potential reactivity (Hossain et al., 2018). This research is crucial for designing compounds with specific properties for chemical synthesis or biological applications.
Antimicrobial Activity
Some imidazole derivatives have been synthesized and tested for their antimicrobial activities, indicating the potential of these compounds in developing new antibacterial and antifungal agents (Salman, Abdel-Aziem, & Alkubbat, 2015).
properties
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(4-ethoxyphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N2O2S.BrH/c1-4-26-19-10-8-18(9-11-19)22(25)15-23(21-24(22)12-5-13-27-21)20-14-16(2)6-7-17(20)3;/h6-11,14,25H,4-5,12-13,15H2,1-3H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGGLBSELCEQQX-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=C(C=CC(=C4)C)C)O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide |
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